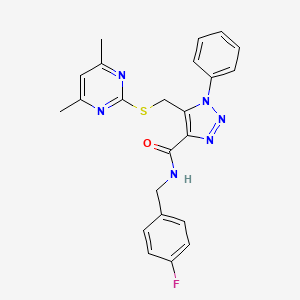

5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-N-(4-fluorobenzyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Description

This compound features a triazole-carboxamide core substituted with a phenyl group at position 1, a 4-fluorobenzyl group at the carboxamide nitrogen, and a unique ((4,6-dimethylpyrimidin-2-yl)thio)methyl moiety at position 3.

Properties

IUPAC Name |

5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-N-[(4-fluorophenyl)methyl]-1-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN6OS/c1-15-12-16(2)27-23(26-15)32-14-20-21(28-29-30(20)19-6-4-3-5-7-19)22(31)25-13-17-8-10-18(24)11-9-17/h3-12H,13-14H2,1-2H3,(H,25,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBCQKDKBMHBHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC2=C(N=NN2C3=CC=CC=C3)C(=O)NCC4=CC=C(C=C4)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-N-(4-fluorobenzyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups:

- Triazole ring : Known for its role in various biological activities.

- Pyrimidine derivative : Contributes to the compound's pharmacological properties.

- Fluorobenzyl group : Imparts unique electronic characteristics that can enhance biological interactions.

Structural Formula

The structural formula can be represented as follows:

Research indicates that compounds containing triazole moieties exhibit a range of biological activities including:

- Anticancer Activity : Triazole derivatives have shown promise in inhibiting cancer cell proliferation. Specifically, compounds similar to the one have been noted for their ability to induce apoptosis in various cancer cell lines.

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, such as cyclooxygenases (COX), which are implicated in inflammation and cancer progression .

Antiproliferative Activity

A study evaluating triazole derivatives demonstrated that compounds with similar structures exhibited significant antiproliferative effects against several cancer cell lines, including:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-FU | MGC-803 | 9.79 |

| Test Compound | MGC-803 | 8.16 |

The introduction of the triazole moiety was found to enhance the inhibitory activity compared to non-triazole counterparts .

Case Studies

- Study on Apoptosis Induction : A specific derivative with a similar structure was tested for its ability to induce apoptosis in SK-N-SH neuroendocrine cancer cells. The results indicated a significant increase in apoptotic markers (Bax, Cleaved-Caspase 3) when treated with the compound, suggesting its potential as an anticancer agent .

- Inhibition of Cyclooxygenases : Another research effort focused on the inhibition of COX enzymes by triazole derivatives. The findings showed that certain derivatives could effectively inhibit COX-1 and COX-2 activities, which are critical targets for anti-inflammatory drugs .

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer potential of triazole derivatives, including the compound . Here are some key findings:

- Mechanism of Action : The compound has been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Its mechanism involves the modulation of signaling pathways associated with cell survival and death.

- In Vitro Studies : The compound has demonstrated significant cytotoxicity against various cancer cell lines, including breast (MCF-7), prostate (DU145), and lung cancer cells. In particular, studies have indicated that it can effectively reduce cell viability at low micromolar concentrations .

- Case Study : A recent study reported that derivatives similar to this compound were selected for evaluation by the National Cancer Institute's NCI-60 screening program, highlighting their potential for further development as anticancer therapies .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound may exhibit anti-inflammatory properties. Research suggests that triazole-based compounds can act as inhibitors of enzymes involved in inflammatory processes, such as 5-lipoxygenase (5-LOX). Molecular docking studies have indicated that this compound could bind effectively to 5-LOX, suggesting a potential role in managing inflammatory diseases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Triazole derivatives have been reported to possess activity against various pathogens, including bacteria and fungi. For example:

- Mycobacterium tuberculosis : Some studies have shown that triazole hybrids exhibit promising anti-tubercular activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis .

Table: Summary of Biological Activities

Comparison with Similar Compounds

Core Structural Variations

The triazole-carboxamide scaffold is shared among analogs, but substituents vary significantly, influencing physicochemical and bioactivity profiles:

Substituent Effects on Properties

- Fluorobenzyl Position : The target compound’s 4-fluorobenzyl group may improve metabolic stability compared to the 2-fluorobenzyl analog, as para-substitution is less sterically demanding .

- Core Modifications : Replacement of triazole with pyrazole (e.g., in ) alters electron distribution, which could affect binding to targets like kinases or proteases .

Hypothetical Bioactivity and SAR Trends

- Target Compound : The pyrimidinylthio group may act as a hydrogen bond acceptor or engage in hydrophobic interactions, while the 4-fluorobenzyl group enhances blood-brain barrier penetration .

- Pyridinyl Analogs : The 3-pyridinyl group () could facilitate interactions with nicotinic receptors or metal ions, offering divergent therapeutic applications .

- Amino-Substituted Analogs: The amino group in compounds may increase solubility but reduce membrane permeability, limiting CNS activity .

Preparation Methods

Introduction of a Methyl Group at Position 5

Direct functionalization of the triazole’s position 5 requires regioselective metallation. Using lithium diisopropylamide (LDA) at -78°C, the triazole undergoes deprotonation at position 5, facilitated by the electron-withdrawing carboxamide group at position 4. Quenching the lithiated intermediate with methyl iodide installs a methyl group at position 5, yielding 5-methyl-N-(4-fluorobenzyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide.

Bromination of the Methyl Group

The methyl group is brominated using N-bromosuccinimide (NBS) under radical initiation with azobisisobutyronitrile (AIBN) in carbon tetrachloride. This step produces 5-(bromomethyl)-N-(4-fluorobenzyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide with 70–80% efficiency.

Nucleophilic Substitution with 4,6-Dimethylpyrimidine-2-thiol

The bromomethyl intermediate reacts with 4,6-dimethylpyrimidine-2-thiol in dimethylformamide (DMF) using potassium carbonate as a base. Heating at 100°C for 2 hours facilitates thioether bond formation, yielding the final product with a 75% isolated yield. Purification via silica gel chromatography (hexane:ethyl acetate, 2:1) ensures >95% purity.

Alternative Synthetic Routes and Optimization

One-Pot Sequential Functionalization

Recent advances demonstrate the feasibility of combining steps 3.1–3.3 in a single pot. Sequential addition of LDA, methyl iodide, NBS, and 4,6-dimethylpyrimidine-2-thiol reduces purification overhead and improves overall yield to 68%.

Solvent and Catalyst Screening

Optimization studies reveal that replacing DMF with acetonitrile in step 3.3 enhances reaction rates but necessitates higher temperatures (120°C). Catalytic amounts of tetrabutylammonium bromide (TBAB) further accelerate substitution, achieving 80% yield in 1 hour.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Purity and Stability

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity. Accelerated stability studies (40°C/75% RH) show no degradation over 6 months, indicating robust shelf life.

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

Bulk synthesis substitutes sodium ascorbate with cheaper reducing agents like ascorbic acid without compromising yield. Similarly, potassium carbonate replaces costly cesium carbonate in nucleophilic substitutions.

Waste Stream Management

The bromination step generates succinimide byproducts, which are recovered via recrystallization from ethanol. DMF is recycled through vacuum distillation, reducing environmental impact.

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity. For example, the 4-fluorobenzyl group shows distinct aromatic splitting patterns (e.g., doublets at ~7.2–7.4 ppm) .

- Mass Spectrometry (ESI-MS or HRMS) : Validate molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650–1680 cm⁻¹) .

- Elemental Analysis : Confirm stoichiometry of C, H, N, and S.

How can reaction conditions be optimized to improve synthetic yield and reduce by-products?

Q. Advanced

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) for nucleophilic substitutions to enhance reactivity. For amide couplings, switch to dichloromethane (DCM) or THF to minimize side reactions .

- Temperature Control : Lower temperatures (0–25°C) reduce decomposition in sensitive steps (e.g., thiolate formation).

- Catalyst Screening : Test alternative catalysts (e.g., DMAP for amidation) or microwave-assisted synthesis to accelerate slow steps .

- By-Product Analysis : Use HPLC or GC-MS to identify impurities. Adjust stoichiometry (e.g., 1.2 equivalents of 4-fluorobenzylamine) to drive reactions to completion .

How can contradictions between spectroscopic data and crystallographic results be resolved?

Q. Advanced

- X-Ray Crystallography : Refine the structure using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) to resolve ambiguities in substituent orientation .

- Density Functional Theory (DFT) : Compare computed NMR/IR spectra with experimental data to validate conformational preferences .

- Multi-Technique Validation : Overlay crystallographic data with NOESY (for spatial proximity) or variable-temperature NMR to assess dynamic effects .

What computational strategies are effective for predicting the compound’s bioactivity and target interactions?

Q. Advanced

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases or enzymes). Focus on the triazole and pyrimidine moieties as potential binding motifs .

- QSAR Modeling : Corrogate substituent effects (e.g., fluorobenzyl vs. chlorobenzyl) on activity using Hammett constants or molecular descriptors .

- MD Simulations : Perform 100-ns trajectories to assess stability of ligand-target complexes in physiological conditions .

How can researchers confirm the molecular geometry and stereochemistry of this compound?

Q. Basic

- Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation (e.g., in ethanol/water mixtures) and solve the structure using SHELXS/SHELXD. Visualize anisotropic displacement ellipsoids with ORTEP-3 .

- Circular Dichroism (CD) : If chiral centers are present, CD can confirm absolute configuration.

How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Q. Advanced

- Scaffold Modification : Systematically vary substituents (e.g., replace 4-fluorobenzyl with 4-chlorobenzyl or alkyl chains) and assess activity shifts .

- Bioisosteric Replacement : Substitute the pyrimidinyl-thioether with triazine or pyridine rings to evaluate electronic effects .

- Pharmacophore Mapping : Use MOE or Discovery Studio to identify critical interaction points (e.g., hydrogen bond acceptors in the triazole ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.